N-(4-acetylphenyl)-4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide
Description
Properties
IUPAC Name |
N-(4-acetylphenyl)-4-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4/c1-3-31-21-12-8-19(9-13-21)22-14-15-24(30)27(26-22)16-4-5-23(29)25-20-10-6-18(7-11-20)17(2)28/h6-15H,3-5,16H2,1-2H3,(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQAGDDUSWPIEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=C(C=C3)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide typically involves multi-step organic reactions. A common approach might include:
Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.
Introduction of the acetylphenyl group: This step may involve the acylation of the pyridazinone intermediate using acetyl chloride or acetic anhydride.
Attachment of the ethoxyphenyl group: This can be done via a nucleophilic substitution reaction, where the ethoxy group is introduced using ethyl iodide or ethyl bromide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the acetylphenyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions could target the pyridazinone ring, potentially converting it to a dihydropyridazine derivative.
Substitution: The ethoxy group may be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, nucleophiles such as amines or thiols.
Major Products
Oxidation products: Carboxylic acids, ketones.
Reduction products: Dihydropyridazine derivatives.
Substitution products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-acetylphenyl)-4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide may have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its pharmacological properties, such as anti-inflammatory, analgesic, or anticancer activities.
Industry: Possible applications in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, pyridazinone derivatives are known to interact with enzymes or receptors, modulating their activity. The acetylphenyl and ethoxyphenyl groups may enhance binding affinity and selectivity towards specific molecular targets, such as kinases or G-protein coupled receptors.
Comparison with Similar Compounds
Comparison with Similar Pyridazinone Derivatives
Structural and Substituent Analysis
The compound’s structural analogs share the pyridazinone core but differ in substituents and linker groups. Key comparisons include:
Physicochemical and Pharmacological Properties
- Solubility : The ethoxy group in the target compound may enhance water solubility compared to methylthio (8a) or nitro (5b) substituents .
- Receptor Interactions : Compounds in were evaluated as formyl peptide receptor (FPR) agonists. While the target compound’s activity is unspecified, its acetyl and ethoxy groups could modulate FPR binding similarly to methylthio or halogenated analogs .
Crystallographic and Spectroscopic Data
- Analog in : N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine exhibits a planar pyridazine ring, stabilized by hydrogen bonding.
- NMR Data (5b) : Aromatic protons in 5b resonate at δ 8.34–7.38 ppm, comparable to the target compound’s expected shifts for acetyl and ethoxy groups .
Key Research Findings
Substituent Impact : Electron-donating groups (ethoxy, methyl) improve lipophilicity, while electron-withdrawing groups (acetyl, fluoro) enhance metabolic stability and receptor affinity .
Linker Flexibility : Butanamide linkers (target compound) may offer better bioavailability than rigid sulfonamide or acetamide linkers (5a, 8a) .
Synthetic Challenges : Bromophenyl and iodophenyl analogs (8a, 8b) show lower yields due to steric hindrance, suggesting the target compound’s ethoxy group may streamline synthesis .
Biological Activity
N-(4-acetylphenyl)-4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a complex organic compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory and potential anticancer properties, as well as its synthesis and mechanisms of action.
Chemical Structure and Properties
- Molecular Formula : C24H25N3O3
- Molecular Weight : 403.48 g/mol
- Structural Features :
- Acetylphenyl group
- Butanamide backbone
- Pyridazinone moiety
The unique combination of these structural elements contributes to the compound's distinct biological activities, such as anti-inflammatory effects and potential anticancer properties .
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity. Studies have demonstrated its ability to suppress the expression of inflammatory cytokines, which play a crucial role in the inflammatory response.
Case Study: Cytokine Inhibition
In vitro studies have shown that compounds similar to this compound significantly inhibit mRNA expression levels of IL-1β and IL-6 in human keratinocyte cells. For instance, when tested at a concentration of 10 μM, several compounds exhibited varying degrees of inhibition on IL-6 mRNA expression, demonstrating their potential in treating inflammatory conditions .
| Compound | IL-6 mRNA Expression (Relative to Control) |
|---|---|
| Compound 5d | 7.5 |
| Compound 5c | 4.6 |
| Compound 5f | 7.2 |
| Compound 5m | 9.0 |
These findings suggest that this compound could be effective in managing diseases characterized by excessive inflammation.
Anticancer Potential
Although specific data on the anticancer efficacy of this compound is limited, similar compounds have shown promise in preclinical studies. The structural characteristics of this compound may allow it to interact with molecular targets involved in cancer progression.
The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors involved in inflammatory pathways. It may act by inhibiting pro-inflammatory signaling cascades, thereby reducing cytokine production .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Preparation of the Pyridazinone Core : This involves creating the pyridazinone structure through condensation reactions.
- Introduction of Functional Groups : The acetylphenyl and ethoxyphenyl groups are introduced through substitution reactions.
- Formation of the Butanamide Backbone : The final product is obtained by coupling the prepared intermediates under controlled conditions.
These reactions require careful optimization of temperature, pH, and catalyst selection to maximize yield and purity .
Q & A
Q. What are the typical synthetic routes for N-(4-acetylphenyl)-4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide?
The synthesis involves multi-step reactions, starting with the preparation of the pyridazinone core. Key steps include:
- Coupling reactions : Amide bond formation between the pyridazinone moiety and the butanamide chain using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
- Functionalization : Introduction of the 4-ethoxyphenyl group via nucleophilic substitution or Suzuki-Miyaura cross-coupling .
- Purification : Column chromatography with gradients of DCM-MeOH (0%–4%) to isolate intermediates and final products .
Q. How is the structure of this compound characterized in academic research?
Structural elucidation employs:
- Spectroscopy : H NMR and C NMR to confirm proton and carbon environments (e.g., pyridazinone carbonyl at δ ~165 ppm) .
- IR spectroscopy : Detection of C=O stretches (~1660–1680 cm) for amide and pyridazinone groups .
- X-ray crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the pyridazinone ring) .
Q. What biological targets are associated with this compound?
Preliminary studies suggest activity against:
- Histone deacetylases (HDACs) : Structural analogs with pyridazinone-amide linkages show class I HDAC inhibition, validated via enzymatic assays .
- Neurological targets : Anticonvulsant activity observed in analogs with fluorophenyl and ethoxyphenyl substituents, tested in rodent seizure models .
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound?
Methodological approaches include:
- Design of Experiments (DOE) : Systematic variation of reaction parameters (e.g., solvent polarity, temperature, catalyst loading) to maximize efficiency .
- Microwave-assisted synthesis : Accelerate coupling steps, reducing side reactions and improving purity .
- In-line analytics : Use HPLC-MS to monitor reaction progress in real time .
Q. How can contradictory bioactivity data between structural analogs be resolved?
Strategies involve:
- Comparative binding assays : Test analogs against purified HDAC isoforms to identify selectivity drivers (e.g., substituent effects on 4-ethoxyphenyl) .
- Computational docking : Map interactions between the pyridazinone core and HDAC active sites using software like AutoDock Vina .
- Metabolic profiling : Compare stability in liver microsomes to rule out pharmacokinetic discrepancies .
Q. What methodologies are used to establish structure-activity relationships (SAR) for this compound?
SAR studies leverage:
- Molecular docking : Identify critical interactions (e.g., hydrogen bonds between the acetylphenyl group and HDAC residues) .
- Site-directed mutagenesis : Modify target proteins to validate binding hypotheses .
- Analog synthesis : Systematic replacement of substituents (e.g., ethoxy vs. methoxy groups) to assess pharmacological effects .
Q. How can researchers assess the pharmacokinetic properties of this compound?
Key methodologies include:
- In vitro ADMET assays :
- Solubility : Shake-flask method in PBS (pH 7.4) .
- Metabolic stability : Incubation with human liver microsomes and LC-MS quantification of parent compound .
- Plasma protein binding : Equilibrium dialysis to measure free fraction .
- Caco-2 permeability : Predict intestinal absorption using monolayer models .
Notes
- Advanced questions emphasize experimental design and data interpretation, aligning with academic research rigor.
- Methodological answers integrate techniques from synthesis, computational biology, and pharmacology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
